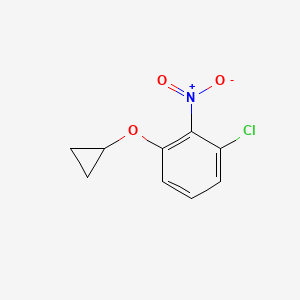![molecular formula C10H6N4O4 B14806061 Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol](/img/structure/B14806061.png)
Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of multiple double bonds and methyl groups adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one typically involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. A Pd-catalyzed decarboxylative strategy is employed, which allows for the construction of the spirocyclic structure at room temperature, generating CO2 as the sole by-product . This method is advantageous due to its mild reaction conditions and high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spirocyclic compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Industry: The stability and reactivity of spirocyclic compounds make them useful in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 6,9,9-trimethylspiro<4.5>deca-1,6-dien-3-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
5,9,9-Trimethylspiro<3.6>deca-5,7-dien-1-one: Another spirocyclic compound with a similar structure but different ring sizes and positions of double bonds.
Spiro<4.5>deca-1,6,9-trien-8-one: A compound with a similar spiro linkage but additional double bonds, leading to different reactivity and applications.
Uniqueness
6,9,9-Trimethylspiro<4.5>deca-1,6-dien-3-one is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a precursor to a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C10H6N4O4 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1,4,6,9-tetrahydropyrazino[2,3-g]quinoxaline-2,3,7,8-tetrone |
InChI |
InChI=1S/C10H6N4O4/c15-7-9(17)13-5-2-6-4(1-3(5)11-7)12-8(16)10(18)14-6/h1-2H,(H,11,15)(H,12,16)(H,13,17)(H,14,18) |
InChI Key |
GPINHNZRWIWEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)C(=O)N3)NC(=O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


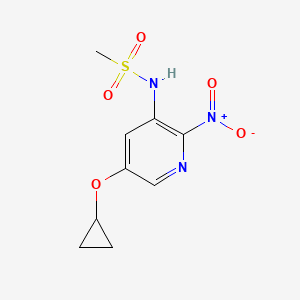
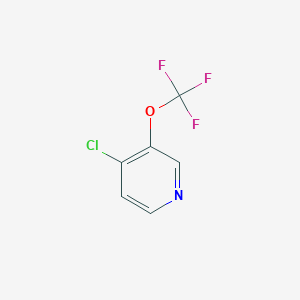

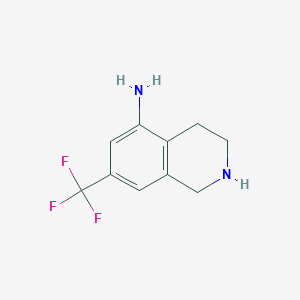

![N-benzyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14806007.png)
![2-[4-[4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,10R,16S,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14806014.png)
![3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide](/img/structure/B14806022.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)
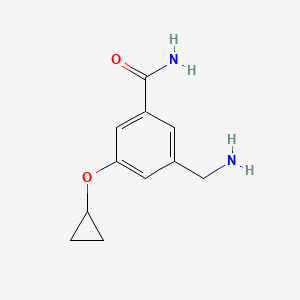

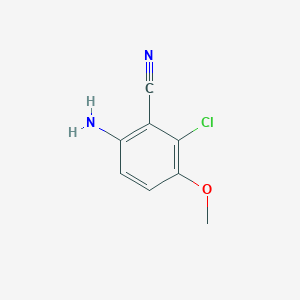
![N,N'-bis[2-(cyclohex-1-en-1-yl)ethyl]hexanediamide](/img/structure/B14806045.png)
